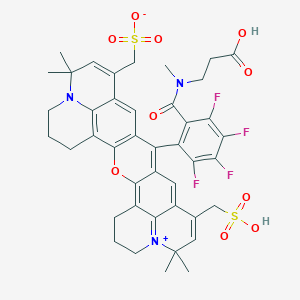Iso-Abberior Star Red
CAS No.:
Cat. No.: VC17878348
Molecular Formula: C42H41F4N3O10S2
Molecular Weight: 887.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C42H41F4N3O10S2 |
|---|---|
| Molecular Weight | 887.9 g/mol |
| IUPAC Name | [16-[2-[2-carboxyethyl(methyl)carbamoyl]-3,4,5,6-tetrafluorophenyl]-10,10,22,22-tetramethyl-20-(sulfomethyl)-3-oxa-9-aza-23-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1,4(15),5(28),11,13,16,18,20,23(27)-nonaen-12-yl]methanesulfonate |
| Standard InChI | InChI=1S/C42H41F4N3O10S2/c1-41(2)16-20(18-60(53,54)55)24-14-26-29(30-31(33(44)35(46)34(45)32(30)43)40(52)47(5)13-10-28(50)51)27-15-25-21(19-61(56,57)58)17-42(3,4)49-12-7-9-23(37(25)49)39(27)59-38(26)22-8-6-11-48(41)36(22)24/h14-17H,6-13,18-19H2,1-5H3,(H2-,50,51,53,54,55,56,57,58) |
| Standard InChI Key | HANVJAFYSZSEGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C=C(C2=CC3=C(C4=C2N1CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C(=C(C(=C8F)F)F)F)C(=O)N(C)CCC(=O)O)C(=CC7(C)C)CS(=O)(=O)O)CS(=O)(=O)[O-])C |
Introduction
Chemical Identity and Structural Features
Iso-Abberior Star Red belongs to the family of carbocyanine dyes engineered for high-performance fluorescence imaging. Its structure includes a hydrophilic NHS ester group, enabling covalent conjugation to antibodies, proteins, or other biomolecules without significant aggregation . The dye’s core chromophore features a polymethine bridge with sulfonate groups that enhance water solubility and reduce nonspecific binding—a critical design feature for achieving sub-diffraction-limit resolution in STED microscopy .
Photophysical Performance in Super-Resolution Microscopy
Photostability and Signal-to-Background Ratio
Quantitative measurements demonstrate Iso-Abberior Star Red’s exceptional resistance to photobleaching under both confocal and STED illumination regimes. In direct comparisons:
The dye’s long fluorescence lifetime (~3.5 ns) enables time-gated detection to suppress ambient light noise, a feature particularly advantageous for live-cell imaging .
Photoconversion Resistance
Recent advances in photostability analysis reveal that Iso-Abberior Star Red exhibits minimal photoblueing—a process where prolonged illumination converts dyes into blue-shifted emissive states. Under 640 nm illumination:
This contrasts sharply with ATTO 647N (18.7 ± 9.2%) and ATTO 655 (4.0 ± 2.7%) under identical conditions . The reduced photoconversion stems from the dye’s low triplet-state yield, which limits photooxidative degradation pathways .
Applications in Advanced Imaging Modalities
DNA-PAINT Microscopy
In DNA-based point accumulation for imaging nanoscale topography (DNA-PAINT), Iso-Abberior Star Red demonstrates superior blinking kinetics compared to traditional cyanine dyes. Key performance metrics include:
These parameters enable sustained imaging over >10,000 frames without significant resolution degradation .
Fluorescence Correlation Spectroscopy (FCS)
The dye’s monomolecular brightness () and low oligomerization propensity make it ideal for quantifying molecular diffusion in lipid bilayers. In supported lipid bilayer experiments:
This diffusion coefficient remains stable even under STED illumination intensities of 40 MW/cm², confirming minimal laser-induced artifacts .
Comparative Analysis with Alternative Dyes
Spectral Compatibility
The following table summarizes excitation/emission maxima for common red-emitting dyes:
| Dye | (nm) | (nm) | STED Depletion (nm) |
|---|---|---|---|
| Iso-Abberior Star Red | 635–650 | 660–680 | 750–780 |
| ATTO 647N | 646 | 664 | 775–810 |
| Alexa Fluor 647 | 650 | 665 | 750–780 |
Iso-Abberior Star Red’s narrow emission spectrum (FWHM = 25 nm) enables clean spectral separation in multicolor STED configurations .
Chemical Stability
Accelerated aging tests under physiological conditions (PBS, pH 7.4, 37°C) demonstrate:
This exceeds ATTO 647N (48 ± 6 hours) and Cy5 (24 ± 4 hours), making it suitable for longitudinal live-cell studies .
Recent Methodological Advances
Oxygen-Scavenging Compatibility
Incorporating enzymatic oxygen scavengers (glucose oxidase/catalase systems) extends Iso-Abberior Star Red’s functional half-life by >300% in STED applications . The dye’s photoblueing susceptibility decreases from 8.9% to 2.1% under deoxygenated conditions, confirming the role of singlet oxygen in photodegradation pathways .
3D-STED Imaging
Volumetric imaging experiments using Iso-Abberior Star Red-conjugated antibodies achieve z-resolution of 45 nm in whole-cell reconstructions. This performance stems from the dye’s uniform orientation factor (), which minimizes polarization-dependent intensity variations .
Emerging research focuses on engineering Iso-Abberior Star Red derivatives with two-photon absorption cross-sections >500 GM at 1300 nm for deep-tissue imaging. Preliminary quantum chemical calculations suggest that extending the polymethine chain by two conjugated double bonds could redshift the excitation maximum to 670 nm while maintaining high fluorescence quantum yield () .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume